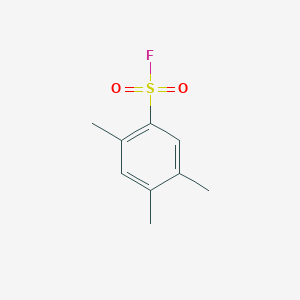

2,4,5-Trimethylbenzene-1-sulfonyl fluoride

Description

Historical Evolution and Fundamental Principles of Sulfonyl Fluoride (B91410) Chemistry

The chemistry of sulfonyl fluorides dates back to the early 20th century, with the pioneering work of Davies and Dick in 1931, which detailed the synthesis of arenesulfonyl fluorides through the nucleophilic fluorination of the corresponding sulfonyl chlorides. nih.gov This marked a significant step in organosulfur chemistry. A key advancement came in 1977 with the development of a "naked fluoride" method, which utilized potassium fluoride and 18-crown-6 (B118740) in dry acetonitrile (B52724) for a more efficient preparation of sulfonyl fluorides. rhhz.net

A defining characteristic of sulfonyl fluorides is the exceptional strength and stability of the sulfur-fluorine (S-F) bond. This stability renders them largely resistant to hydrolysis and reduction, a stark contrast to their more reactive sulfonyl chloride counterparts. mdpi.comnih.gov Despite this stability, the sulfur atom in sulfonyl fluorides remains sufficiently electrophilic to react with strong nucleophiles, a duality that makes them highly valuable in chemical synthesis. rhhz.net

The field experienced a renaissance with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced by Nobel laureate K. Barry Sharpless and his colleagues. researchgate.net SuFEx is a new generation of click chemistry that leverages the unique reactivity of the S(VI)-F bond to create highly reliable and specific covalent linkages under mild, often metal-free conditions. nih.gov This has propelled sulfonyl fluorides to the forefront of modern chemical ligation strategies. researchgate.net

Table 1: Comparison of Sulfonyl Fluorides and Sulfonyl Chlorides

| Property | Sulfonyl Fluoride | Sulfonyl Chloride |

|---|---|---|

| S-X Bond Stability | High | Moderate |

| Hydrolytic Stability | Resistant | Sensitive |

| Reactivity with Nucleophiles | Selective, often requires activation | Highly reactive |

| Handling | Generally stable and easier to handle | Often moisture-sensitive and more hazardous |

Significance of Aromatic Sulfonyl Fluorides as Advanced Synthetic Reagents and Building Blocks

Aromatic sulfonyl fluorides have emerged as indispensable tools in modern organic synthesis and chemical biology. Their balanced stability and reactivity make them superior alternatives to sulfonyl chlorides in many applications. nih.gov They serve as versatile precursors for the synthesis of a wide array of sulfur-containing compounds, including sulfonamides, sulfonate esters, and sulfones. nih.gov

In the realm of medicinal chemistry and chemical biology, aromatic sulfonyl fluorides are highly valued as "warheads" for covalent inhibitors. researchgate.net Their ability to react selectively with nucleophilic residues (such as serine, threonine, tyrosine, and lysine) in the active sites of proteins makes them potent and specific enzyme inhibitors. researchgate.net This has led to their use in the development of chemical probes for target identification and validation in drug discovery. researchgate.net

Furthermore, the SuFEx click chemistry paradigm has expanded their utility, allowing for the rapid and efficient construction of complex molecules and polymers. researchgate.net Aromatic sulfonyl fluorides act as key connective hubs in SuFEx reactions, enabling the formation of robust sulfonate and sulfonamide linkages. nih.gov

Table 2: Key Synthetic Routes to Aromatic Sulfonyl Fluorides

| Starting Material | Key Reagents | Description |

|---|---|---|

| Sulfonyl Chlorides | KF, KHF₂, TBAF | The classical method involving halogen exchange. rhhz.net |

| Thiols/Disulfides | Oxidizing agent (e.g., NaOCl), Fluoride source | Involves in situ formation of a sulfonyl chloride followed by fluorination. mdpi.com |

| Sulfonic Acids/Sulfonates | Thionyl fluoride or a two-step process with a chlorinating agent then a fluoride source. rsc.org | A direct conversion of readily available starting materials. rsc.org |

| Sulfonamides | Pyrylium (B1242799) salts, MgCl₂, KF | A method for the deaminative conversion to sulfonyl fluorides. mdpi.com |

Research Rationale and Focus on 2,4,5-Trimethylbenzene-1-sulfonyl Fluoride within Current Chemical Landscape

While extensive research has been dedicated to the broader class of aromatic sulfonyl fluorides, the specific compound this compound represents a focused area of interest for chemists seeking to fine-tune molecular properties. The rationale for investigating this particular structure lies in the influence of its substitution pattern on the reactivity and selectivity of the sulfonyl fluoride moiety.

The three methyl groups on the benzene (B151609) ring exert both electronic and steric effects. Electronically, methyl groups are weakly electron-donating, which can subtly modulate the electrophilicity of the sulfur center. This can, in turn, affect the rate and selectivity of its reactions with nucleophiles, a critical consideration in both SuFEx applications and the design of covalent inhibitors.

The study of molecules like this compound allows researchers to systematically explore how substitution on the aromatic ring impacts the performance of the sulfonyl fluoride functional group, contributing to a deeper understanding and broader application of this important class of reagents.

Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trimethylbenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2S/c1-6-4-8(3)9(5-7(6)2)13(10,11)12/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDULBWPKVMBSOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10577793 | |

| Record name | 2,4,5-Trimethylbenzene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445-09-0 | |

| Record name | 2,4,5-Trimethylbenzene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Synthesis of 2,4,5 Trimethylbenzene 1 Sulfonyl Fluoride

Classic and Contemporary Carbon-Sulfur Bond Formation and Fluorination Strategies

Traditional and modern synthetic routes to 2,4,5-trimethylbenzene-1-sulfonyl fluoride (B91410) often involve the initial construction of a sulfur-containing precursor followed by a fluorination step. These methods have been optimized to improve yields, reduce reaction times, and enhance substrate scope.

Optimized Chloride-Fluoride Exchange Protocols

A common and well-established method for the synthesis of aryl sulfonyl fluorides is the nucleophilic substitution of a chloride atom in the corresponding sulfonyl chloride with a fluoride ion. This halogen exchange, or "halex," reaction is typically achieved using a fluoride salt. For the synthesis of 2,4,5-trimethylbenzene-1-sulfonyl fluoride, the precursor, 2,4,5-trimethylbenzenesulfonyl chloride, is required.

A patent for the preparation of fluorinated benzene (B151609) sulfonyl fluorides describes heating a substituted benzenesulfonyl chloride with an alkali metal fluoride, like KF, in a solvent or neat. google.com For instance, the conversion of trichlorobenzenesulfonyl chloride to the corresponding fluoride was achieved by heating with KF in anhydrous sulfolane. scispace.com This suggests a similar approach could be applicable to 2,4,5-trimethylbenzenesulfonyl chloride.

Table 1: General Conditions for Chloride-Fluoride Exchange

| Fluorinating Agent | Solvent(s) | Catalyst | Temperature | Reaction Time | Yield |

| Potassium Fluoride (KF) | Water/Acetone (B3395972) | None | Room Temp. | 2-4 hours | High |

| Potassium Fluoride (KF) | Acetonitrile (B52724) | 18-crown-6 (B118740) | Room Temp. | Overnight | High |

| Potassium Fluoride (KF) | Sulfolane | None | 100-170°C | Several hours | Moderate to High |

Note: The data in this table represents general conditions for aryl sulfonyl fluorides and may require optimization for this compound.

Oxidative Fluorination Pathways from Sulfur Precursors (e.g., Thiols, Disulfides, Sulfinic Acids)

Oxidative fluorination provides a direct route to sulfonyl fluorides from various sulfur-containing starting materials at a lower oxidation state, such as thiols, disulfides, and sulfinic acids. This approach avoids the need to pre-form a sulfonyl chloride.

For the synthesis of this compound, one could envision starting from 2,4,5-trimethylthiophenol (B1630042) or its corresponding disulfide. General methods for the oxidative fluorination of thiols and disulfides often employ a combination of an oxidant and a fluoride source. For example, an electrochemical approach has been developed for the oxidative coupling of thiols and potassium fluoride to furnish sulfonyl fluorides. thieme.de This method is environmentally benign as it avoids the use of chemical oxidants. thieme.de

Another strategy involves the use of reagents like Selectfluor®, which acts as both an oxidant and a fluorine source. The transformation of disulfides to sulfonyl fluorides has been reported using Selectfluor® in the presence of water. rsc.org

While specific experimental data for the oxidative fluorination of 2,4,5-trimethylthiophenol or its disulfide is not available in the search results, the general applicability of these methods to a range of aromatic thiols and disulfides suggests their potential for the synthesis of the target compound.

Deoxyfluorination Reactions of Sulfonic Acids and their Salts

The direct conversion of sulfonic acids or their salts to sulfonyl fluorides is an attractive synthetic strategy as sulfonic acids are often readily available. This transformation is known as deoxyfluorination.

A facile, one-pot synthesis of aryl sulfonyl fluorides from sulfonic acids has been developed. rsc.org This two-step procedure involves the in situ formation of the sulfonyl chloride using cyanuric chloride, followed by a chloride-fluoride exchange with potassium bifluoride. rsc.org This method was successfully applied to the synthesis of the structurally similar 2,4,6-trimethylbenzenesulfonyl fluoride in a 94% isolated yield. rsc.org The reaction of 2,4,6-trimethylbenzenesulfonic acid with cyanuric chloride and tetrabutylammonium (B224687) bromide (TBAB) in acetonitrile at 60°C for 12 hours, followed by the addition of potassium bifluoride and acetone at room temperature for another 12 hours, afforded the desired product. rsc.org

Table 2: Synthesis of 2,4,6-Trimethylbenzenesulfonyl Fluoride via Deoxyfluorination of the Corresponding Sulfonic Acid

| Reagent 1 | Reagent 2 | Catalyst | Solvent | Temperature | Time | Yield |

| Cyanuric Chloride | Potassium Bifluoride | TBAB | Acetonitrile/Acetone | 60°C then RT | 24 h | 94% |

This data for a structurally similar compound suggests a viable route for the synthesis of this compound.

More recent advancements in deoxyfluorination involve the use of reagents like thionyl fluoride or Xtalfluor-E® to directly convert sulfonic acids and their salts to sulfonyl fluorides under mild conditions. nih.gov These methods offer an alternative to the two-step chlorination-fluorination sequence. nih.gov

Direct Synthesis from Sulfonamides

Primary sulfonamides can serve as stable precursors for the synthesis of sulfonyl fluorides. A protocol for the conversion of primary sulfonamides to sulfonyl fluorides involves a deaminative chlorination followed by an in situ fluoride-chloride exchange. rsc.org This method utilizes a pyrylium (B1242799) salt and magnesium chloride to generate the sulfonyl chloride intermediate, which is then treated with potassium fluoride. rsc.orgorgsyn.org

Applying this strategy to 2,4,5-trimethylbenzenesulfonamide (B187758) would provide a direct route to the desired sulfonyl fluoride. The stability of sulfonamides makes them attractive starting materials, as they can be carried through multi-step syntheses before being converted to the more reactive sulfonyl fluoride at a late stage.

Transition-Metal Catalyzed Approaches for Aromatic Sulfonyl Fluoride Assembly

In recent years, transition-metal catalysis has emerged as a powerful tool for the formation of carbon-sulfur bonds, enabling novel strategies for the synthesis of aryl sulfonyl fluorides.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions offer a versatile and efficient method for the synthesis of aryl sulfonyl fluorides from aryl halides or their equivalents. One such approach involves a one-pot synthesis from aryl bromides. scispace.comresearchgate.netrsc.orgnih.gov This process entails an initial palladium-catalyzed sulfonylation of the aryl bromide using a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), to form a sulfinate intermediate. scispace.comresearchgate.netrsc.orgnih.gov This intermediate is then treated in situ with an electrophilic fluorine source, like N-fluorobenzenesulfonimide (NFSI), to yield the aryl sulfonyl fluoride. scispace.comresearchgate.netrsc.orgnih.gov

This methodology could be applied to the synthesis of this compound starting from 1-bromo-2,4,5-trimethylbenzene. The reaction conditions typically involve a palladium catalyst with a suitable ligand, a base, and a solvent like isopropanol. nih.gov

Table 3: General Scheme for Palladium-Catalyzed Synthesis of Aryl Sulfonyl Fluorides

| Aryl Halide | SO₂ Source | Fluorine Source | Catalyst System | Base | Solvent |

| Aryl Bromide | DABSO | NFSI | PdCl₂(Amphos)₂ | Et₃N | i-PrOH |

This general method is applicable to a wide range of aryl bromides and could likely be adapted for the synthesis of this compound.

Another palladium-catalyzed approach involves the fluorosulfonylation of aryl thianthrenium salts. rsc.org This method uses sodium dithionite (B78146) (Na₂S₂O₄) as a convenient sulfonyl source and NFSI as the fluorine source under mild reductive conditions. rsc.org

These palladium-catalyzed methods demonstrate excellent functional group tolerance and can be performed on complex molecules, highlighting their potential for the efficient and modular synthesis of this compound. rsc.orgnih.gov

Copper-Mediated Fluorosulfonylation Reactions

Copper catalysis offers a cost-effective and practical avenue for the synthesis of arenesulfonyl fluorides. acs.org These methods often utilize readily available starting materials like anilines (via arenediazonium salts) or arylboronic acids. acs.orgorganic-chemistry.org

A prominent copper-catalyzed approach involves the fluorosulfonylation of arenediazonium salts. In this process, anilines are converted into their corresponding diazonium salts, which then react in the presence of a copper catalyst, a sulfur dioxide source, and a fluoride source. acs.org For the synthesis of this compound, 2,4,5-trimethylaniline (B89559) would be the starting precursor. The reaction typically employs a convenient SO2 surrogate, such as the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO), and an inexpensive fluorine source like potassium bifluoride (KHF2). acs.org The reaction proceeds under mild conditions and does not require an additional oxidant. The electronic properties of the starting arenediazonium salt can influence the reaction mechanism. acs.orgrhhz.net

Another copper-mediated strategy is the cross-coupling of arylboronic acids with sulfinic acid salts, although this primarily yields sulfones. organic-chemistry.org Adaptations of this Chan-Lam type coupling for fluorosulfonylation have been explored, where a copper catalyst facilitates the formation of the C–S bond. These reactions can be performed in ionic liquids, which may serve as both the solvent and promoter, allowing for easy catalyst recycling. organic-chemistry.org The generation of a "PhSO2CF2Cu" species from difluoromethyl phenyl sulfone for reaction with arylboronic acids has also been demonstrated, highlighting copper's role in activating sulfonyl moieties. rsc.orgresearchgate.net

Table 1: Representative Conditions for Copper-Mediated Fluorosulfonylation

| Starting Material | Copper Catalyst | SO₂ Source | Fluorine Source | Solvent | Key Features |

| Arenediazonium Salts | CuCl₂ | DABSO | KHF₂ | MeCN | Mild conditions, no external oxidant needed acs.org |

| Arylboronic Acids | Cu(OAc)₂ | Sulfinic Acid Salts | - (Yields Sulfones) | Ionic Liquid | Recyclable catalyst system organic-chemistry.org |

| Arylboronic Acids | Copper(0) | PhSO₂CF₂H | - (Yields PhSO₂CF₂Ar) | - | Aerobic conditions rsc.org |

Bismuth-Catalyzed Synthetic Routes

Bismuth catalysis has emerged as a powerful tool for organic synthesis, offering a unique platform that mimics the elementary steps of transition metal catalysis without changing the oxidation state of the metal center. nih.govacs.org A notable application is the synthesis of (hetero)aryl sulfonyl fluorides from the corresponding boronic acids. organic-chemistry.orgresearchgate.net

This redox-neutral Bi(III)-catalyzed process involves the reaction of an aryl boronic acid, such as 2,4,5-trimethylphenylboronic acid, with a source of sulfur dioxide in the presence of an electrophilic fluorinating agent like Selectfluor. nih.govresearchgate.net The catalytic cycle is proposed to initiate with a transmetalation step, where the aryl group from the boronic acid is transferred to the Bi(III) catalyst. acs.org This is followed by the crucial insertion of a sulfur dioxide molecule into the newly formed bismuth-carbon bond, yielding a stable O-bound bismuth sulfinate intermediate. nih.govresearchgate.net Subsequent oxidation of this intermediate by the fluorinating agent generates the final aryl sulfonyl fluoride product and regenerates the active Bi(III) catalyst. acs.org

The catalysts are typically organobismuth(III) complexes supported by ligands such as a bis-aryl sulfone backbone. nih.govorganic-chemistry.org This methodology exhibits broad substrate scope and high functional group tolerance, providing excellent yields for a variety of aryl and heteroaryl boronic acids. acs.orgresearchgate.net

Table 2: General Conditions for Bismuth-Catalyzed Aryl Sulfonyl Fluoride Synthesis

| Starting Material | Bismuth Catalyst | SO₂ Source | Oxidant/Fluorine Source | Base | Solvent | Temperature |

| (Hetero)aryl Boronic Acids | Diarylbismuth tetrafluoroborate (B81430) (5 mol%) | SO₂ (1.5 bar) | Selectfluor | K₃PO₄ | CHCl₃:CH₃CN | 70 °C organic-chemistry.org |

Radical-Mediated Fluorosulfonylation Strategies

Radical-based transformations provide a powerful and complementary approach to aryl sulfonyl fluoride synthesis, often proceeding under mild conditions with high efficiency. These methods typically involve the generation of an aryl radical, which is subsequently trapped by a sulfur dioxide source and a fluorine donor in a cascade process. researchgate.net

Photocatalytic Approaches in Sulfonyl Fluoride Synthesis

Visible-light photocatalysis has become a cornerstone of modern organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. rsc.orgrsc.org This strategy has been successfully applied to the synthesis of aryl sulfonyl fluorides from various precursors, such as diaryliodonium salts, thianthrenium salts, or arylazo sulfones. nih.govtandfonline.comresearchgate.net

In a typical organophotocatalytic system, a photocatalyst absorbs visible light (e.g., from blue LEDs) and becomes electronically excited. rsc.org This excited catalyst can then engage in a single-electron transfer (SET) with a suitable precursor of 2,4,5-trimethylbenzene, such as its diaryliodonium salt. This process generates a 2,4,5-trimethylphenyl radical. nih.govbohrium.com The aryl radical is then trapped in a subsequent radical-polar crossover mechanism. nih.gov This methodology is noted for its operational simplicity and high functional group tolerance. tandfonline.com The development of photocatalytic C-C bond cleavage and fluorosulfonylation of strained cycloalkanols further demonstrates the versatility of photocatalysis in generating radical intermediates for SO2 insertion. figshare.comnih.gov

Table 3: Overview of Photocatalytic Systems for Aryl Sulfonyl Fluoride Synthesis

| Aryl Radical Precursor | Photocatalyst | SO₂ Source | Fluorine Source | Light Source |

| Diaryliodonium Salts | Organophotocatalyst (e.g., 3DPAFIPN) | DABSO | KHF₂ | Blue LED nih.govrsc.org |

| Thianthrenium Salts | Not specified | DABSO | KHF₂ | Visible Light tandfonline.com |

| Strained Cycloalkanols | Not specified | SO₂ | NFSI | Not specified figshare.com |

| Vinyl Fluorosulfates | Iridium(III) complex | (Internal) | - | Blue LED rsc.org |

Sulfur Dioxide Insertion and Subsequent Fluorination Methodologies

The strategy of sulfur dioxide insertion followed by fluorination is a central theme in many modern syntheses of sulfonyl fluorides, including metal-catalyzed and radical-mediated pathways. researchgate.net This cascade process allows for the efficient one-pot construction of the C-S and S-F bonds. acs.org

The general mechanism begins with the generation of an aryl radical (e.g., the 2,4,5-trimethylphenyl radical) from a suitable precursor like an aryl iodide, diazonium salt, or triazene. organic-chemistry.orgsci-hub.seresearchgate.net This highly reactive radical is then intercepted by a sulfur dioxide surrogate, most commonly DABSO or sodium metabisulfite (B1197395) (Na2S2O5). researchgate.netsci-hub.se This radical addition forms an arenesulfonyl radical intermediate ([ArSO2]•). rhhz.net The final step involves the capture of this sulfonyl radical by a fluorine source to yield the desired arenesulfonyl fluoride. The fluorinating agent can be a nucleophilic source like KHF2 or an electrophilic one such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). researchgate.netorganic-chemistry.orgnih.gov

This methodology has been realized using various catalytic systems. For instance, palladium catalysts can convert aryl iodides to sulfonyl fluorides using DABSO and Selectfluor. organic-chemistry.orgacs.org Similarly, iron-catalyzed protocols have been developed for the fluorosulfonylation of alkenes via SO2 insertion. acs.org Catalyst-free, multicomponent reactions using aryltriazenes, DABSO, and NFSI have also been reported, highlighting the versatility of this radical cascade approach. researchgate.netbohrium.com

Green Chemistry Paradigms in this compound Synthesis

In line with the increasing demand for environmentally benign chemical processes, green chemistry principles are being integrated into the synthesis of sulfonyl fluorides. bohrium.com Key focuses include the use of safer solvents, particularly water, and the development of solvent-free reaction conditions to minimize waste and environmental impact.

Development of Aqueous Media and Solvent-Free Reaction Systems

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Efforts have been made to adapt synthetic methodologies for sulfonyl fluorides to aqueous systems. One of the most traditional methods, the nucleophilic substitution of sulfonyl chlorides with fluoride salts like potassium fluoride (KF), can be performed in water or biphasic water/acetone mixtures. ccspublishing.org.cnnih.gov This simple and mild procedure allows for a direct chloride/fluoride exchange and is applicable to a wide range of substrates, often providing high yields. nih.gov

More advanced strategies also leverage aqueous conditions. For instance, the synthesis of sulfonyl fluorides from sulfonyl hydrazides or sodium benzenesulfinates has been successfully demonstrated in water. ccspublishing.org.cn Protocols using inexpensive and safe reagents like potassium bifluoride (KHF2) in aqueous solutions for the synthesis of SuFEx reagents have also been developed, avoiding the need for highly toxic gaseous sulfuryl fluoride (SO2F2). nih.gov The development of such methods reduces reliance on volatile organic solvents and simplifies product purification, often allowing for isolation by simple filtration. bohrium.com While direct, one-pot syntheses of this compound in purely aqueous or solvent-free systems from basic precursors are still emerging, the successful application of water in key transformation steps points toward a more sustainable future for sulfonyl fluoride synthesis.

Implementation of Earth-Abundant Reagents and Benign Byproducts

A significant stride in the sustainable synthesis of arylsulfonyl fluorides involves replacing hazardous and difficult-to-handle fluorinating agents like sulfuryl fluoride (SO₂F₂) gas with safer, more abundant alternatives. sciencedaily.com Potassium fluoride (KF), an inexpensive and safe fluoride source, has become a cornerstone of these modern methodologies. sciencedaily.comacs.org

One environmentally benign approach is the electrochemical oxidative coupling of thiols or disulfides. acs.org This method uses the corresponding 2,4,5-trimethylbenzene thiol or disulfide as a widely available starting material in combination with potassium fluoride. acs.org A key advantage of this process is the absence of chemical oxidants and catalysts, with the only significant byproduct being hydrogen gas, which is considered environmentally harmless. acs.org

Another innovative green process involves the reaction of thiols and disulfides with SHC5® and potassium fluoride. sciencedaily.com This reaction is notable for producing only non-toxic sodium and potassium salts as byproducts, resulting in minimal environmental impact. sciencedaily.com Such methods avoid the use of toxic reagents and simplify product purification. sciencedaily.com

Direct conversion from sulfonic acids or their salts presents another sustainable pathway. rsc.org Methodologies utilizing reagents like thionyl fluoride or bench-stable solids such as Xtalfluor-E® can efficiently convert sulfonic acids to sulfonyl fluorides under mild conditions. rsc.org Additionally, metal-free photocatalytic methods have been developed that use aryl diazonium salts (derivable from anilines), a sulfur dioxide source like the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), and an earth-abundant fluoride source such as potassium bifluoride (KHF₂). nih.govnih.gov

The table below summarizes and compares several sustainable synthetic routes applicable to the synthesis of arylsulfonyl fluorides.

Table 1: Comparison of Sustainable Synthetic Methodologies for Arylsulfonyl Fluorides

| Synthetic Method | Starting Material | Key Earth-Abundant Reagents | Primary Byproducts | Key Advantages |

|---|---|---|---|---|

| Electrochemical Oxidation | Thiol / Disulfide | Potassium Fluoride (KF) | Hydrogen (H₂), Sulfonic Acid | Avoids chemical oxidants and catalysts. acs.org |

| SHC5®-Mediated Synthesis | Thiol / Disulfide | Potassium Fluoride (KF) | Sodium Chloride (NaCl), Potassium Chloride (KCl) | Generates only non-toxic inorganic salts. sciencedaily.com |

| Deoxyfluorination | Sulfonic Acid / Sulfonate Salt | Thionyl Fluoride, Xtalfluor-E® | Varies by reagent | Direct conversion from stable S(VI) compounds. rsc.org |

Scalability and Process Optimization for Sustainable Production

For a synthetic method to be truly sustainable, it must be scalable for industrial application. Process optimization focuses on enhancing efficiency, safety, and cost-effectiveness, making a laboratory procedure viable for large-scale production.

A key factor enhancing scalability is the move away from hazardous gaseous reagents, which pose significant handling and safety challenges in industrial settings. sciencedaily.comresearchgate.net The use of stable, solid reagents like potassium fluoride and sulfur dioxide surrogates like DABSO simplifies handling and improves the safety profile of the synthesis, which is crucial for large-scale operations. sciencedaily.comacs.orgnih.gov

One-pot procedures, where multiple reaction steps are carried out in the same vessel, are highly advantageous for scalability. bohrium.comresearchgate.net They reduce the need for intermediate purification steps, minimize solvent waste, save time, and lower operational costs. Several modern syntheses of arylsulfonyl fluorides, including those starting from sulfonamides or sulfonic acids, have been designed as one-pot processes. mdpi.com

Furthermore, the development of metal-free catalytic systems, such as those using organophotocatalysis, is beneficial for sustainable production. nih.gov These methods avoid contamination of the final product with residual transition metals, which is a significant concern, particularly in pharmaceutical applications. They also circumvent the cost and environmental concerns associated with precious metal catalysts. nih.gov

For large-scale industrial production, continuous flow chemistry offers significant advantages over traditional batch processing. mdpi.com An automated continuous synthesis system, for instance, can improve safety, consistency, and spacetime yield. mdpi.com While specific reports on the continuous flow synthesis of this compound are not detailed, the principles have been successfully applied to the production of related aryl sulfonyl chlorides, demonstrating the potential for safer handling of reactive chemicals and improved process control. mdpi.com The gram-scale synthesis of arylsulfonyl fluorides has been successfully demonstrated in laboratory settings for some of these newer methods, indicating their potential for larger-scale applications. mdpi.comrsc.org

The following table outlines key parameters for process optimization and scalability in the synthesis of arylsulfonyl fluorides.

Table 2: Process Optimization Parameters for Scalable Arylsulfonyl Fluoride Synthesis

| Parameter | Traditional Approach | Optimized/Sustainable Approach | Advantage for Scalability |

|---|---|---|---|

| Reagent Phase | Gaseous (e.g., SO₂F₂) | Solid / Liquid (e.g., KF, DABSO) | Improved safety and ease of handling. sciencedaily.comresearchgate.net |

| Number of Steps | Multi-step with isolations | One-pot synthesis | Reduced waste, time, and cost. bohrium.comresearchgate.net |

| Catalysis | Stoichiometric reagents or precious metals | Metal-free (e.g., Photocatalysis), Electrocatalysis | Lower cost, reduced product contamination, greener process. acs.orgnih.gov |

| Process Type | Batch processing | Continuous flow manufacturing | Enhanced safety, consistency, and spacetime yield. mdpi.com |

Reactivity Profiles and Mechanistic Elucidation of 2,4,5 Trimethylbenzene 1 Sulfonyl Fluoride

In-Depth Studies of Sulfur(VI)-Fluoride Exchange (SuFEx) Click Chemistry

Sulfur(VI)-Fluoride Exchange (SuFEx) has been established as a highly reliable and versatile click chemistry reaction. nih.govsigmaaldrich.com The unique balance of stability and reactivity in the sulfur-fluoride bond of compounds like 2,4,5-trimethylbenzene-1-sulfonyl fluoride (B91410) allows for its selective activation and reaction with a wide array of nucleophiles under specific catalytic conditions. nih.govrhhz.net This section explores the mechanistic details, kinetics, and selectivity of SuFEx reactions involving aryl sulfonyl fluorides.

Elucidation of Nucleophilic Activation and Catalytic Cycles in SuFEx Reactions

The robust S(VI)-F bond in aryl sulfonyl fluorides is generally inert but can be activated for nucleophilic substitution through various catalytic pathways. The activation process is crucial as it facilitates the transition of the covalently bonded fluorine into a viable leaving group. nih.gov

Base-Mediated Activation: Commonly, organic bases such as tertiary amines (e.g., triethylamine), amidines (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU), and phosphazenes are used to catalyze SuFEx reactions. nih.gov One proposed mechanism involves the formation of a hypervalent sulfur intermediate or an arylsulfonyl ammonium (B1175870) fluoride salt. nih.gov For example, the interaction between a sulfonyl fluoride and a nucleophilic base like DBU can generate a more reactive species that is readily attacked by the primary nucleophile (e.g., an alcohol or amine).

Lewis Acid Catalysis: Metal Lewis acids, such as calcium bistriflimide (Ca(NTf₂)₂), have been shown to activate sulfonyl fluorides for SuFEx reactions with amines. nih.govresearchgate.net Mechanistic studies suggest a two-point activation mode where the Lewis acidic Ca²⁺ center coordinates to both the fluorine and an oxygen atom of the sulfonyl group. acs.org This coordination stabilizes the developing negative charge in the transition state, lowering the activation barrier for nucleophilic attack. acs.org The addition of a co-catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane) can further facilitate the reaction by acting as a Brønsted base to activate the incoming amine nucleophile. acs.org

Fluoride-Mediated and Autocatalytic Cycles: Fluoride ions themselves can act as catalysts, particularly in reactions involving silyl (B83357) ether nucleophiles. acs.org The high affinity of silicon for fluoride provides a thermodynamic driving force, forming a stable Si-F bond. acs.org In protic systems, the released fluoride can form hydrogen fluoride (HF), which then activates another sulfonyl fluoride molecule through hydrogen bonding. acs.org This process can lead to an autocatalytic cycle where the bifluoride ion ([FHF]⁻) acts as a key intermediate, trapping the released fluoride and regenerating the catalytic HF. acs.org

The table below summarizes various catalytic systems used in SuFEx reactions.

| Catalyst/System | Nucleophile Type | Proposed Activation Mechanism | Reference |

| DBU, TEA, BEMP | Alcohols, Amines | Base catalysis, formation of reactive sulfonyl ammonium intermediates. | nih.gov |

| Ca(NTf₂)₂ / DABCO | Amines | Lewis acid activation via two-point coordination to SO₂F group. | nih.govacs.org |

| Bifluoride Salts ([FHF]⁻) | Silyl Ethers, Amines | Fluoride-mediated activation; autocatalysis via HF generation. | acs.org |

| HMDS / BTMG | Alcohols | Silicon additive acts as a fluoride scavenger, accelerating the reaction. | nih.gov |

Kinetic and Thermodynamic Investigations of SuFEx Transformations

The kinetics of SuFEx reactions are highly dependent on the substrates, catalyst, and reaction conditions. While often rapid and high-yielding, the mechanistic pathway can be complex. nih.govnih.gov

In protein contexts, SuFEx reactions exhibit kinetics consistent with a two-step mechanism: an initial non-covalent binding event followed by the irreversible covalent bond formation. nih.gov This results in a nonlinear dependence of the reaction rate on the concentration of the reactants. nih.gov

The table below presents key kinetic and thermodynamic parameters for selected SuFEx reactions.

| Reaction System | Parameter | Value | Significance | Reference |

| Phenyl sulfonyl fluoride + Piperidine (Ca(NTf₂)₂ mediated) | ΔG°‡ | 21.3 kcal/mol | Represents the activation energy barrier for the Lewis acid-catalyzed reaction. | acs.org |

| Phenyl sulfonyl fluoride + Piperidine (Ca(NTf₂)₂ mediated) | ΔG° | -20.8 kcal/mol | Indicates a thermodynamically favorable transformation to the sulfonamide. | acs.org |

| General RN=SOF₂ SuFEx | ΔH‡ | 4–15 kcal/mol | Low activation enthalpy suggests a facile reaction pathway. | bohrium.com |

| General RN=SOF₂ SuFEx | –TΔS‡ (at 298 K) | 10–14 kcal/mol | A significant, unfavorable entropy term indicates an ordered transition state. | bohrium.com |

Exploration of Regioselectivity and Chemoselectivity in SuFEx Applications

A hallmark of SuFEx chemistry is its exceptional chemoselectivity. The SO₂F group is remarkably stable and unreactive towards a wide range of reagents and conditions, including those used for amide and ester formation, cross-coupling reactions, and even directed ortho-lithiation. nih.gov This stability allows for the modification of other functional groups within a molecule without disturbing the sulfonyl fluoride moiety, which can then be selectively engaged in a subsequent SuFEx reaction. nih.gov

Conversely, the SuFEx reaction itself is highly chemoselective for specific nucleophiles. For instance, SuFEx reactions can be directed to selectively target tyrosine residues in proteins over other potentially nucleophilic amino acids like cysteine, lysine, or histidine. nih.gov This selectivity can be tuned by the choice of catalyst; using tetramethylguanidine instead of DBU leads to the preferential deprotonation and subsequent reaction of tyrosine's phenolic hydroxyl group. nih.gov This high degree of control makes SuFEx a powerful tool for site-specific protein modification and bioconjugation. nih.govacs.org

In molecules with multiple potential reaction sites, such as 4-fluorobenzenesulfonyl fluoride, the reaction pathway can be directed by controlling the nucleophile's state. Neutral amines tend to favor nucleophilic aromatic substitution (SₙAr) at the C-F bond, whereas anionic amines, generated with a strong base, selectively attack the sulfonyl group via SuFEx. researchgate.net

Carbon-Carbon Bond Forming Reactions Involving the Sulfonyl Fluoride Moiety

While SuFEx reactions with heteroatom nucleophiles are most common, the sulfonyl fluoride group can also participate in or influence carbon-carbon bond-forming reactions, expanding its synthetic utility.

Olefination Reactions with Sulfonyl Fluorides

The sulfonyl fluoride group can be utilized in olefination reactions that mimic the Horner-Wadsworth-Emmons (HWE) reaction. nih.govacs.orgnih.gov In this process, a carbanion stabilized by an adjacent sulfonyl group adds to an aldehyde or ketone. The resulting adduct undergoes cyclization to a four-membered ring intermediate, which then fragments to form an alkene. nih.govresearchgate.net

A key reagent for this transformation is methanedisulfonyl fluoride (CH₂(SO₂F)₂). When treated with a base, it forms a sulfonyl-stabilized carbanion that reacts with aromatic aldehydes to produce β-arylethenesulfonyl fluorides. nih.govacs.org In this reaction, one SO₂F group participates in the olefination process, while the other remains attached to the newly formed C=C bond, yielding a product that is itself a valuable substrate for further SuFEx or conjugate addition reactions. nih.govacs.org

The table below provides examples of this olefination reaction.

| Aldehyde | Base | Product | Yield | Reference |

| Benzaldehyde | NEt₃ | (E)-2-phenylethene-1-sulfonyl fluoride | 78% | nih.govacs.org |

| 2-Naphthaldehyde | NEt₃ | (E)-2-(naphthalen-2-yl)ethene-1-sulfonyl fluoride | 70% | researchgate.net |

| 4-(Trifluoromethyl)benzaldehyde | NEt₃ | (E)-2-(4-(trifluoromethyl)phenyl)ethene-1-sulfonyl fluoride | 55% | acs.org |

Conjugate Addition Reactions

Alkenyl sulfonyl fluorides, such as ethenesulfonyl fluoride (ESF), are highly effective Michael acceptors. nih.govccspublishing.org.cn The powerful electron-withdrawing nature of the SO₂F group activates the C=C double bond for conjugate addition by a wide variety of soft nucleophiles, including amines, thiols, alcohols, and carbanions. ccspublishing.org.cnacs.org This reaction provides a straightforward and highly efficient route to functionalized aliphatic sulfonyl fluorides. ccspublishing.org.cnacs.org

The conjugate addition of various nucleophiles to ESF typically proceeds under mild conditions, often without the need for a catalyst, and gives high yields of the corresponding adducts. ccspublishing.org.cnacs.org For example, the thia-Michael addition of thiols to ESF can be promoted by N-methyl-2-pyrrolidinone (NMP) under neutral, additive-free conditions. acs.org These reactions are compatible with a broad range of functional groups and have been successfully applied to complex molecules, including peptides and sugars. acs.org The resulting β-substituted sulfonyl fluorides retain the "clickable" SO₂F handle for subsequent SuFEx transformations. acs.org

Advanced Mechanistic Investigations of 2,4,5-Trimethylbenzene-1-sulfonyl Fluoride Reactivity

To fully understand and optimize the reactivity of this compound, advanced mechanistic studies are crucial. These investigations delve into the intricate details of reaction pathways, identifying transient intermediates and elucidating the roles of various reaction components. By employing sophisticated analytical techniques and experimental designs, a comprehensive picture of the reaction dynamics can be constructed.

Spectroscopic Probing of Reaction Intermediates (e.g., In Situ ¹⁹F NMR Kinetics)

The fluorine atom in this compound provides a unique spectroscopic handle for mechanistic studies. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful due to its high sensitivity and the large chemical shift dispersion of the ¹⁹F nucleus, which makes it an excellent probe of the local electronic environment. nih.govmagritek.comresearchgate.net

In situ ¹⁹F NMR kinetics allows for the real-time monitoring of reactions involving sulfonyl fluorides. By acquiring spectra at regular intervals, the consumption of the starting material and the formation of products and intermediates can be quantified. This data is invaluable for determining reaction rates, orders, and activation parameters. For instance, in studies of Sulfur(VI) Fluoride Exchange (SuFEx) reactions, where the fluoride is displaced by a nucleophile, ¹⁹F NMR can track the disappearance of the signal corresponding to the sulfonyl fluoride and the appearance of a new signal for the released fluoride ion. hmc.eduacs.org

Table 1: Kinetic Data for a Representative Catalyzed SuFEx Reaction Monitored by In Situ ¹⁹F NMR

| Parameter | Value | Method of Determination |

| Reaction | Aryl Sulfonyl Fluoride + Amine | In Situ ¹⁹F NMR Spectroscopy |

| Catalyst System | Ca(NTf₂)₂ / DABCO | - |

| Activation Barrier (ΔG‡) | 21.5 ± 0.14 kcal/mol | Experimental Kinetic Analysis hmc.eduacs.org |

| Reaction Order | Pseudo-first-order | Time-course ¹⁹F NMR data hmc.eduacs.org |

This table presents representative data from a study on a similar sulfonyl fluoride system to illustrate the type of information obtained from in situ ¹⁹F NMR kinetic analysis.

Isotopic Labeling Studies for Reaction Pathway Delineation

Isotopic labeling is a powerful tool for tracing the fate of atoms throughout a chemical reaction, thereby providing unambiguous evidence for proposed mechanisms. In the context of this compound, isotopes of sulfur (³⁴S), oxygen (¹⁸O), or hydrogen (deuterium, D) can be incorporated to delineate reaction pathways.

For example, in a hydrolysis or alcoholysis reaction, ¹⁸O-labeled water (H₂¹⁸O) or alcohol (R-¹⁸OH) can be used to determine the site of nucleophilic attack. If the reaction proceeds via an attack on the sulfur atom, the ¹⁸O label will be incorporated into the resulting sulfonic acid or sulfonate ester. Conversely, if the reaction were to proceed through a different mechanism, the position of the label in the products would differ.

Kinetic Isotope Effect (KIE) studies can also provide valuable insights into the rate-determining step and the nature of the transition state. For instance, in a reaction where a C-H bond is broken in the rate-determining step, substituting the hydrogen with deuterium (B1214612) would result in a primary kinetic isotope effect (kH/kD > 1). In the context of sulfonyl fluoride reactions, a secondary KIE could be observed. For example, in the sulfonylation of an aromatic compound where the C-H bond is broken after the rate-determining step, a smaller KIE might be observed. researchgate.net

While direct isotopic labeling studies on this compound are not extensively reported, the principles are well-established in the study of related sulfuryl transfer reactions. nih.govnih.gov For instance, in the study of the hydrolysis of p-nitrophenyl sulfate, ¹⁸O and ¹⁵N isotope effects were used to demonstrate a large degree of bond cleavage to the leaving group in the transition state. nih.gov A similar approach could be applied to reactions of this compound to probe the transition state structure.

Table 2: Hypothetical Isotopic Labeling Scheme for Mechanistic Elucidation

| Isotopic Label | Labeled Reactant | Reaction Type | Information Gained |

| ¹⁸O | H₂¹⁸O | Hydrolysis | Site of nucleophilic attack (S or C) |

| Deuterium | Deuterated Nucleophile | SuFEx Reaction | Kinetic Isotope Effect (KIE) on the rate-determining step |

| ³⁴S | 2,4,5-Trimethylbenzene-1-[³⁴S]sulfonyl fluoride | Any Reaction | Tracing the sulfur atom in complex reaction mixtures |

This table outlines potential isotopic labeling experiments that could be performed to investigate the reaction mechanisms of this compound.

Analysis of Catalyst and Additive Effects on Reaction Modality and Efficiency

The reactivity of the relatively stable S-F bond in this compound can be significantly enhanced and controlled through the use of catalysts and additives. nih.gov These agents can influence the reaction rate, selectivity, and even the reaction pathway.

Lewis Acid Catalysis: Lewis acids such as calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂) have been shown to activate sulfonyl fluorides. hmc.eduacs.org Computational and experimental studies suggest that the calcium ion coordinates to both the sulfonyl oxygens and the fluorine atom. hmc.eduacs.org This coordination polarizes the S-F bond, making the sulfur atom more electrophilic and susceptible to nucleophilic attack. The fluoride leaving group is also stabilized by the calcium ion. hmc.eduacs.org

Base Catalysis and Additives: In many SuFEx reactions, a base is required to deprotonate the nucleophile. However, the choice of base is critical. Strong, non-nucleophilic bases are often employed. Additives can also play a crucial role. For example, in the Ca(NTf₂)₂-mediated SuFEx reaction, the addition of 1,4-diazabicyclo[2.2.2]octane (DABCO) acts as a Brønsted base to activate the amine nucleophile through hydrogen bonding. hmc.eduacs.org

Organocatalysis: N-Heterocyclic Carbenes (NHCs) have emerged as effective organocatalysts for SuFEx reactions. acs.org It is proposed that the NHC acts as a Brønsted base, activating the alcohol or amine nucleophile through the formation of a hydrogen bond. This increases the nucleophilicity of the reactant, facilitating its attack on the sulfonyl fluoride.

Silicon-Based Additives: Additives like hexamethyldisilazane (B44280) (HMDS) can act as fluoride scavengers. nih.gov In reactions that produce fluoride ions, the accumulation of fluoride can lead to reversible reactions or catalyst inhibition. Silicon-based additives react with the fluoride ion to form stable Si-F bonds, driving the reaction forward. The synergy between a hindered guanidine (B92328) base catalyst and HMDS has been shown to significantly accelerate SuFEx reactions. nih.gov

Table 3: Effect of Catalysts and Additives on SuFEx Reactions of Aryl Sulfonyl Fluorides

| Catalyst/Additive | Proposed Role | Effect on Reaction |

| Ca(NTf₂)₂ | Lewis acid activation of the S-F bond | Increased electrophilicity of sulfur |

| DABCO | Brønsted base activation of the nucleophile | Enhanced nucleophilicity of amine |

| N-Heterocyclic Carbene (NHC) | Brønsted base activation of the nucleophile | Catalytic turnover, mild reaction conditions |

| Hexamethyldisilazane (HMDS) | Fluoride scavenger | Drives equilibrium forward, prevents catalyst inhibition |

This table summarizes the roles of various catalysts and additives in modulating the reactivity and efficiency of reactions involving aryl sulfonyl fluorides.

Computational and Theoretical Investigations of 2,4,5 Trimethylbenzene 1 Sulfonyl Fluoride Chemistry

Quantum Chemical Studies on Reaction Mechanisms and Energetic Landscapes

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the intricate pathways of chemical reactions involving sulfonyl fluorides. These calculations allow for a detailed examination of transition states and intermediates that are often too transient to be observed experimentally.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. berkeley.edugithub.io It is widely applied to analyze reaction coordinates, which describe the progress of a reaction from reactants to products through a transition state. berkeley.edu By calculating the energy of the system at various points along this path, an energy profile can be constructed, revealing key information such as activation energies and reaction thermodynamics.

For reactions involving aryl sulfonyl fluorides, such as nucleophilic substitution at the sulfur center, DFT calculations can identify the transition state structure and its associated energy barrier. For instance, in the SN2-type reaction of phenolates with chiral sulfonimidoyl fluorides, theoretical studies have shown low activation energies, consistent with reactions that proceed smoothly at room temperature. nih.gov A relaxed coordinate scan, where the distance between the nucleophile and the sulfur atom is systematically varied and the energy is minimized at each step, is a common technique to map out the potential energy surface and locate the transition state. berkeley.edu

| Parameter | Reactant Complex | Transition State (TS) | Product Complex |

|---|---|---|---|

| Relative Energy (kcal/mol) | 0.00 | +18.5 | -12.0 |

| Key Interatomic Distance (S-Nucleophile, Å) | 3.10 | 2.25 | 1.80 |

| Key Interatomic Distance (S-F, Å) | 1.65 | 1.95 | 3.50 (dissociated) |

| Imaginary Frequency (cm-1) | None | -350 | None |

This table illustrates typical data obtained from a DFT reaction coordinate analysis. An imaginary frequency in the transition state corresponds to the vibration along the reaction coordinate.

Computational modeling is crucial for understanding the role of catalysts and reagents in reactions of sulfonyl fluorides. DFT calculations can elucidate how a catalyst interacts with the substrate to lower the activation energy of a reaction. For example, in the Bi(III) redox-neutral catalysis for the synthesis of aryl sulfonyl fluorides, computational studies have detailed the entire catalytic cycle, including the critical roles of the Bi(III) catalyst and the base in facilitating transmetallation and SO₂ insertion. nih.gov

Computational Approaches to Structure-Reactivity Relationships and Rational Design

Computational methods provide a quantitative framework for understanding how the structure of a molecule, such as 2,4,5-Trimethylbenzene-1-sulfonyl fluoride, dictates its chemical reactivity. This knowledge enables the rational design of new compounds with tailored properties.

The reactivity of aryl sulfonyl fluorides is highly dependent on the electronic and steric properties of the substituents on the aromatic ring. nih.gov Electron-withdrawing groups generally increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack, while electron-donating groups have the opposite effect. nih.gov For this compound, the three methyl groups are electron-donating, which would be expected to decrease its intrinsic reactivity compared to an unsubstituted phenylsulfonyl fluoride.

Computational chemistry allows for the quantification of these effects. Parameters such as calculated atomic charges, electrostatic potentials, and frontier molecular orbital energies (HOMO/LUMO) can be correlated with experimentally observed reaction rates. Studies on various substituted aryl sulfonyl fluorides have demonstrated that their reactivity towards nucleophilic amino acids can be predictably modulated by adjusting the electronic properties of the warhead. nih.govacs.org

| Substituent (Para Position) | Electronic Effect | Predicted Relative Reactivity | Calculated LUMO Energy (Arbitrary Units) |

|---|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing | High | Low |

| -Cl | Electron-Withdrawing (Inductive) | Moderate | Medium-Low |

| -H | Neutral (Reference) | Baseline | Medium |

| -CH₃ | Electron-Donating | Low | Medium-High |

| -OCH₃ | Strongly Electron-Donating (Resonance) | Very Low | High |

This table provides a qualitative summary of how different substituents impact the reactivity of aryl sulfonyl fluorides, a trend that can be quantified using computational methods.

The large datasets generated from computational studies can be used to build predictive models for reaction outcomes, often leveraging machine learning algorithms. acs.orgucla.edu By calculating a variety of electronic and steric descriptors for a range of substrates and reagents, a quantitative structure-activity relationship (QSAR) can be established. digitellinc.com

For instance, multivariate linear regression models have been developed to correlate experimentally measured reaction rates for sulfamide (B24259) formation with computed properties obtained from DFT calculations. digitellinc.com Similarly, machine learning has been successfully applied to map the complex reaction landscape of deoxyfluorination using sulfonyl fluorides, enabling the accurate prediction of high-yielding conditions for new, untested substrates. acs.org These predictive models are powerful tools for accelerating reaction discovery and optimization, reducing the need for extensive empirical screening. digitellinc.com

While covalent bonds define the structure of a molecule, noncovalent interactions (NCIs) dictate how molecules recognize each other and pack in the solid state. X-ray crystallography provides precise information on molecular geometry and intermolecular distances in a crystal, while Hirshfeld surface analysis offers a powerful method to visualize and quantify the various NCIs. nih.govscirp.orgresearchgate.net

| Interaction Type | Percentage Contribution to Hirshfeld Surface | Description |

|---|---|---|

| H···H | ~45% | Represents van der Waals forces and general packing. |

| O···H / H···O | ~20% | Indicates hydrogen bonding involving sulfonyl oxygens. |

| C···H / H···C | ~15% | Associated with C-H···π interactions. |

| F···C / C···F | ~5% | Highlights interactions of fluorine with aromatic π-systems. nih.gov |

| Other (e.g., Cl···O, N···H) | Variable | Dependent on other functional groups present in the molecule. nih.gov |

This table is based on data for related aromatic sulfonyl fluorides and illustrates how Hirshfeld analysis quantifies the relative importance of different noncovalent interactions in the crystal structure. nih.govresearchgate.net

Application of Machine Learning and Artificial Intelligence for Reaction Optimization

The optimization of chemical reactions, particularly those involving tunable reagent classes like sulfonyl fluorides, presents a significant challenge due to the complex, multidimensional nature of reaction landscapes. Traditional optimization methods often rely on extensive experimentation, which is both resource and time-intensive. However, the application of machine learning (ML) and artificial intelligence (AI) has emerged as a powerful strategy to navigate this complexity, enabling the a priori prediction of optimal reaction conditions for specific substrates.

Pioneering research in the deoxyfluorination of alcohols using sulfonyl fluorides has demonstrated the profound impact of ML on reaction optimization. princeton.eduacs.orgucla.edunih.gov In this context, the goal is to identify the ideal combination of a specific sulfonyl fluoride (such as this compound) and a base to maximize the yield for a given alcohol substrate. The reaction space is intricate, as subtle changes in the substrate, sulfonyl fluoride structure, or base can lead to dramatic differences in reaction outcomes. ucla.edu

To address this, researchers have employed supervised machine learning, specifically the random forest algorithm, to model and predict reaction yields. ucla.eduucla.edu The process begins with the generation of a large, high-quality dataset through high-throughput experimentation (HTE). digitellinc.comnih.gov HTE platforms allow for the rapid execution of hundreds of reactions, systematically varying substrates, reagents, and conditions.

In a representative study, a dataset of 740 deoxyfluorination reactions was used to train a random forest model. ucla.edu This model learned the complex relationships between the physicochemical properties of the alcohol substrates, the various sulfonyl fluorides, and the bases used, and their resulting reaction yields. The power of this approach lies in its ability to generalize from the training data to predict the outcomes for entirely new, untested substrates. ucla.edu

The complexity of the reaction landscape is illustrated by the diverse conditions required for optimal yields across different classes of alcohols. As shown in the table below, there is no single "universal" set of conditions; rather, optimal yields are achieved by tailoring the reagents to the substrate.

Table 1: Optimal Reagent Combinations for Deoxyfluorination of Various Alcohols

| Substrate (Alcohol) | Optimal Sulfonyl Fluoride | Optimal Base | Max. Experimental Yield (%) |

|---|---|---|---|

| Secondary Acyclic | PyFluor | DBU | 97 |

| Benzylic | 3-CF3-PhSO2F | BTPP | 88 |

| Cyclic (Cyclohexanol) | PBSF | MTBD | 94 |

This table illustrates how different alcohol substrates require distinct combinations of sulfonyl fluorides and bases to achieve the highest reaction yields, highlighting the multidimensionality of the reaction space that machine learning models are adept at navigating. ucla.edu

The predictive accuracy of these ML models is a key advantage. Once trained, the model can be used to forecast the yield for any combination of a new substrate and reaction conditions. More importantly, it can identify the specific sulfonyl fluoride and base combination predicted to give the highest yield, guiding experimental efforts efficiently. For instance, for a given secondary alcohol, the model predicted that a specific set of conditions would afford a 93% yield. Subsequent experimental validation confirmed this prediction, yielding the product at 93%, which was only 4% below the highest yield (97%) found through extensive screening. ucla.edu

Table 2: Example of ML Model Prediction vs. Experimental Outcome

| Substrate | Metric | Yield (%) |

|---|---|---|

| Acyclic Secondary Alcohol (2ai) | Best Experimental Yield | 97 |

| Predicted Yield for Optimal Conditions | 93 |

This table demonstrates the predictive power of the random forest model. The model accurately predicted high-yielding conditions for a new substrate, which were then verified experimentally, saving considerable optimization effort. ucla.edu

Transformative Applications of 2,4,5 Trimethylbenzene 1 Sulfonyl Fluoride in Organic Synthesis

Utilization as a Versatile Electrophilic Synthon in Chemical Derivatization

The sulfonyl fluoride (B91410) moiety in 2,4,5-Trimethylbenzene-1-sulfonyl fluoride serves as a potent electrophilic center, allowing for a variety of chemical transformations. This reactivity is harnessed to introduce the 2,4,5-trimethylbenzenesulfonyl group into a wide range of molecules, leading to the synthesis of diverse and functionalized derivatives.

Synthesis of Sulfonamides and Sulfonate Esters

One of the most well-established applications of sulfonyl fluorides is in the synthesis of sulfonamides and sulfonate esters. nih.gov this compound readily reacts with primary and secondary amines to form the corresponding sulfonamides. This reaction is often facilitated by a base to neutralize the hydrofluoric acid byproduct. The stability of the sulfonyl fluoride allows for these reactions to be conducted under conditions that might be too harsh for more reactive sulfonyl chlorides. theballlab.com

Recent advancements have introduced milder and more efficient methods for this transformation. For instance, the use of calcium triflimide [Ca(NTf2)2] as a Lewis acid has been shown to activate sulfonyl fluorides towards nucleophilic attack by amines, enabling the synthesis of a wide array of sulfonamides in good to excellent yields. theballlab.com This method is particularly valuable for coupling electronically diverse sulfonyl fluorides and amines. theballlab.com

Similarly, the reaction of this compound with alcohols or phenols in the presence of a base yields sulfonate esters. These reactions are crucial in organic synthesis as the resulting sulfonate esters are excellent leaving groups in nucleophilic substitution reactions. The table below illustrates the versatility of this compound in these transformations.

| Nucleophile | Product | Catalyst/Conditions |

| Primary Amine (R-NH2) | 2,4,5-Trimethylbenzene-1-sulfonamide | Base |

| Secondary Amine (R2NH) | N,N-Disubstituted-2,4,5-trimethylbenzene-1-sulfonamide | Base |

| Alcohol (R-OH) | Alkyl 2,4,5-trimethylbenzene-1-sulfonate | Base |

| Phenol (Ar-OH) | Aryl 2,4,5-trimethylbenzene-1-sulfonate | Base |

| Various Amines | Corresponding Sulfonamides | Ca(NTf2)2, t-amylOH, 60 °C |

Formation of Sulfones and other Complex Sulfur-Containing Motifs

Beyond sulfonamides and sulfonate esters, this compound is a precursor for the synthesis of sulfones and other intricate sulfur-containing molecules. The reaction of sulfonyl fluorides with organometallic reagents, such as Grignard reagents or organolithium compounds, provides a direct route to sulfones. This carbon-sulfur bond-forming reaction is a powerful tool for constructing complex molecular architectures.

Furthermore, the sulfonyl fluoride group can participate in various coupling reactions. For example, palladium-catalyzed reactions can be employed to form biaryl sulfones. The inherent stability of the S-F bond often provides an advantage over other sulfonyl halides in these catalytic cycles. mdpi.com The reactivity of this compound allows for its incorporation into a variety of complex motifs, expanding the toolbox of synthetic chemists.

Role in Complex Molecule Construction and Late-Stage Functionalization

The unique combination of stability and tunable reactivity makes this compound an ideal reagent for the construction of complex molecules and for the modification of existing molecular scaffolds in the later stages of a synthetic sequence.

Modular Assembly of Advanced Architectures via SuFEx Chemistry

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, pioneered by K. Barry Sharpless, has revolutionized the way chemists approach molecular assembly. rhhz.netsigmaaldrich.com SuFEx chemistry relies on the reliable and selective reaction of sulfonyl fluorides with silyl (B83357) ethers or other nucleophiles to form strong and stable S-O or S-N linkages. rhhz.netresearchgate.net this compound is an excellent building block for SuFEx reactions, enabling the modular construction of complex and diverse molecular architectures. nih.gov

The operational simplicity, high efficiency, and broad functional group tolerance of SuFEx reactions make them particularly suitable for creating large libraries of compounds for drug discovery and materials science. researchgate.netnih.gov The 2,4,5-trimethylphenyl group can be strategically used as a core unit, and various functional groups can be appended via SuFEx chemistry to rapidly generate a diverse set of molecules with tailored properties.

| SuFEx Reaction Component 1 | SuFEx Reaction Component 2 | Linkage Formed | Application |

| This compound | Aryl silyl ether | Aryl sulfonate | Modular synthesis of functional molecules |

| This compound | Aliphatic alcohol | Alkyl sulfonate | Polymer synthesis |

| This compound | Amine | Sulfonamide | Drug discovery |

Strategic Incorporation of the Sulfonyl Fluoride Moiety into Diverse Molecular Scaffolds

The sulfonyl fluoride group can be introduced into complex molecules at a late stage of the synthesis, a strategy known as late-stage functionalization (LSF). rsc.orgnih.govscispace.com This approach is highly valuable in medicinal chemistry for the rapid generation of analogues of a lead compound to explore structure-activity relationships (SAR). nih.gov The stability of the sulfonyl fluoride moiety allows it to be carried through several synthetic steps without decomposition. rhhz.net

Methods for the direct introduction of the -SO2F group onto aromatic and heteroaromatic rings have been developed, further enhancing the utility of this functional group in LSF. mdpi.comorganic-chemistry.org Once installed, the sulfonyl fluoride can be converted into a variety of other functional groups, such as sulfonamides or sulfones, providing a versatile handle for molecular diversification. This strategic incorporation allows for the fine-tuning of the physicochemical and biological properties of complex molecules.

Applications in Material Science and Polymer Chemistry

The robust nature of the linkages formed through reactions of sulfonyl fluorides, particularly via SuFEx chemistry, has led to their increasing use in material science and polymer chemistry. rhhz.net this compound can be used as a monomer or a cross-linking agent in the synthesis of novel polymers.

Polymers containing the sulfonate or sulfonamide linkage in their backbone can exhibit unique thermal and mechanical properties. The SuFEx reaction provides an efficient and highly orthogonal method for polymerization, allowing for the synthesis of well-defined polymers with controlled molecular weights and architectures. researchgate.netchemrxiv.org

Furthermore, the 2,4,5-trimethylbenzenesulfonyl group can be incorporated into materials to modify their surface properties or to introduce specific functionalities. For example, polymers bearing this group could be used in coatings, adhesives, or as functional additives in advanced materials. The versatility of this compound opens up new avenues for the design and synthesis of next-generation materials with tailored properties.

As Monomeric Units or Linkers for Polymer Synthesis

Scientific literature does not currently contain specific examples of this compound being used as a monomeric unit or a linker for polymer synthesis. For a compound to serve as a monomer or a linker in polymerization, it typically requires at least two reactive sites to allow for chain propagation.

This compound possesses only one SuFEx-reactive sulfonyl fluoride group. In this monofunctional capacity, its role in polymerization would theoretically be limited to that of a chain-capping or terminating agent . It could be used to control molecular weight or to functionalize the end of a polymer chain, provided the polymerization mechanism involves a nucleophilic terminus that can react with the sulfonyl fluoride group.

For this compound to act as a true monomer or linker, it would need to be chemically modified to include at least one other polymerizable functional group. For instance, the addition of a vinyl group, an epoxide, or a hydroxyl group to the trimethylbenzene ring would create a bifunctional molecule capable of participating in polymerization reactions like radical polymerization or polycondensation. However, research detailing such modified derivatives of this compound for polymer synthesis has not been identified.

The broader field of polymer chemistry has seen the use of other functionalized sulfonyl fluorides, such as 4-vinylbenzenesulfonyl fluoride (VBSF), which contains a polymerizable vinyl group and a SuFEx-reactive sulfonyl fluoride group. chemrxiv.org This allows for the creation of polymers with pendant sulfonyl fluoride groups that can be modified after polymerization. researchgate.netdigitellinc.com

Contribution to Surface Modification Methodologies

While direct evidence of this compound in surface modification is not available, its application can be hypothesized based on established SuFEx surface chemistry. researchgate.netresearchgate.net The sulfonyl fluoride group can act as a reactive handle to covalently attach the 2,4,5-trimethylphenylsulfonyl moiety onto a surface.

This process would typically involve a "grafting to" approach, where a surface is first prepared to be rich in nucleophilic sites (e.g., hydroxyl or amine groups). The subsequent reaction of this activated surface with this compound would form stable sulfonate ester or sulfonamide linkages.

Potential Surface Modification Scheme:

| Step | Description | Reactants | Result |

| 1 | Surface Activation | A substrate (e.g., silica, polymer film) | A surface with exposed nucleophilic groups (e.g., -OH, -NH₂) |

| 2 | SuFEx Reaction | Activated Surface, This compound , Catalyst (e.g., a base) | Surface covalently modified with 2,4,5-trimethylphenylsulfonyl groups |

This modification would alter the surface properties, such as hydrophobicity, and could be used to tune surface energy and wetting characteristics. Research on other aryl sulfonyl fluorides has demonstrated their utility in modifying carbon fibre surfaces to improve adhesion in composite materials. researchgate.net The trimethylbenzene portion of the molecule would impart a nonpolar, hydrophobic character to the modified surface. However, no specific research findings or data tables for surface modification using this compound could be retrieved.

Conclusion and Future Research Directions in Aromatic Sulfonyl Fluoride Chemistry

Current Challenges and Open Questions in the Study of 2,4,5-Trimethylbenzene-1-sulfonyl Fluoride (B91410)

Despite the growing interest in sulfonyl fluorides, detailed research specifically on 2,4,5-trimethylbenzene-1-sulfonyl fluoride remains limited. This gap in knowledge presents several challenges and raises fundamental questions for chemists.

A primary challenge lies in the synthesis of this polysubstituted aromatic compound. The starting material, 2,4,5-trimethylaniline (B89559) (also known as pseudocumidine), is a known chemical intermediate. guidechem.comca.gov However, the introduction of the sulfonyl fluoride group onto the sterically hindered aromatic ring can be challenging. Standard synthetic routes for arylsulfonyl fluorides, such as the reaction of corresponding sulfonyl chlorides with fluoride sources, may be inefficient due to the steric hindrance posed by the three methyl groups. ccspublishing.org.cnmdpi.com This steric congestion can impede the approach of reagents to the sulfur center, potentially leading to low yields or requiring harsh reaction conditions that may not be compatible with other functional groups.

Table 1: Comparison of General Synthetic Routes to Arylsulfonyl Fluorides and Potential Challenges for this compound

| Synthetic Route | General Description | Potential Challenges for this compound |

| From Sulfonyl Chlorides | Reaction with a fluoride source (e.g., KF, KHF₂) | Steric hindrance from methyl groups may reduce reaction rates and yields. |

| From Sulfonic Acids | Conversion to sulfonyl chloride followed by fluorination | Similar steric challenges as the sulfonyl chloride route. |

| From Thiols/Disulfides | Oxidation and fluorination | Potential for over-oxidation or side reactions on the electron-rich aromatic ring. |

| Direct C-H Sulfonylfluorination | Direct introduction of the -SO₂F group | Regioselectivity on the polysubstituted ring can be difficult to control. |

| From Aryl Halides/Boronic Acids | Transition-metal catalyzed cross-coupling | Steric hindrance may affect catalyst efficiency and coupling yields. |

Another open question revolves around the reactivity of this compound, particularly in the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. sigmaaldrich.comresearchgate.net The electronic effects of the three electron-donating methyl groups would be expected to influence the electrophilicity of the sulfur center. However, the steric bulk surrounding the sulfonyl fluoride moiety could significantly impact its ability to react with nucleophiles. Quantifying the interplay between these electronic and steric factors is crucial for predicting its utility as a SuFEx hub.

Furthermore, the physicochemical properties and biological activity of this specific compound are largely unexplored. Understanding how the substitution pattern affects properties such as solubility, stability, and potential as a covalent inhibitor would provide valuable insights for the design of new functional molecules. rsc.orgnih.gov

Emerging Trends and Prospective Areas in Aromatic Sulfonyl Fluoride Research

The broader field of aromatic sulfonyl fluoride research is experiencing rapid growth, driven by the versatility of the sulfonyl fluoride hub in various applications. Several emerging trends are poised to shape the future of this area.

One of the most significant trends is the expanding role of sulfonyl fluorides as covalent inhibitors in chemical biology and drug discovery. acs.orgresearchgate.net Initially recognized for their ability to target serine proteases, sulfonyl fluorides are now being explored for their reactivity with other nucleophilic amino acid residues such as lysine, tyrosine, and histidine. rsc.orgacs.org This opens up the possibility of developing highly selective covalent probes and therapeutic agents for a wider range of protein targets. The design of sulfonyl fluorides with tailored substitution patterns to achieve specific protein targeting is a key area of future research.

Another burgeoning area is the development of novel SuFExable hubs for materials science and polymer chemistry. nih.gov The stability of the sulfonate ester linkage formed through SuFEx reactions makes it an attractive motif for creating robust polymers and functional materials. Research is focused on designing aromatic sulfonyl fluorides with multiple reactive sites or incorporating them into complex architectures to generate materials with unique properties.

The use of sulfonyl fluorides in 18F-radiochemistry for positron emission tomography (PET) imaging is also gaining traction. nih.gov The development of efficient methods for the late-stage radiofluorination of biomolecules using sulfonyl fluoride precursors is a critical area of investigation, with the potential to significantly impact medical diagnostics.

Table 2: Emerging Applications of Aromatic Sulfonyl Fluorides

| Application Area | Description | Future Prospects |

| Covalent Inhibitors | Targeting nucleophilic amino acid residues in proteins for therapeutic intervention. acs.orgresearchgate.net | Design of next-generation inhibitors with enhanced selectivity and potency. |

| SuFEx Click Chemistry | A robust and versatile click reaction for molecular assembly. sigmaaldrich.comresearchgate.net | Development of novel linkers and hubs for bioconjugation and materials science. |

| Materials Science | Creation of novel polymers and functional materials with high stability. nih.gov | Synthesis of advanced materials with tailored optical, electronic, and mechanical properties. |

| Radiochemistry | Use in the synthesis of 18F-labeled PET imaging agents. nih.gov | Development of new radiolabeling strategies for improved diagnostic tools. |

| Agrochemicals | Exploration as active ingredients in pesticides and herbicides. | Design of more effective and environmentally benign crop protection agents. |

Potential for New Methodological Advancements and Expanded Applications of the Chemical Compound

Future research into this compound and its analogs could be propelled by new methodological advancements in organic synthesis. The development of more efficient and selective catalytic methods for the synthesis of sterically hindered arylsulfonyl fluorides is a key priority. acs.orgnih.gov This could involve the design of novel transition-metal catalysts or the use of organocatalysis to overcome the steric challenges associated with polysubstituted aromatic rings. Computational studies could play a crucial role in designing catalysts and predicting reaction outcomes for such challenging substrates. nih.gov

Furthermore, a deeper understanding of the factors governing the reactivity of sterically encumbered sulfonyl fluorides could lead to their application in proximity-enabled reactions . rsc.org In this concept, the reactivity of a relatively inert sulfonyl fluoride is enhanced by bringing it into close proximity with a nucleophile, for instance, within the binding pocket of a protein. The specific substitution pattern of this compound could be exploited to fine-tune its reactivity in such contexts.